N-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxole-2-carboxamide
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Overview
Description
N-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring and a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxole-2-carboxamide typically involves the reaction of benzoyl chloride with cumylamine in the presence of a base such as triethylamine and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent such as dichloromethane, and the product is purified by slurry using diisopropylether.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
CUMYL-4CN-BINACA: A synthetic cannabinoid with a similar structural motif.
CUMYL-PICA: Another synthetic cannabinoid with a related structure.
Uniqueness
N-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxole-2-carboxamide is unique due to its specific combination of a benzodioxole ring and a phenylpropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
402755-95-7 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)-1,3-benzodioxole-2-carboxamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,12-8-4-3-5-9-12)18-15(19)16-20-13-10-6-7-11-14(13)21-16/h3-11,16H,1-2H3,(H,18,19) |
InChI Key |
XLBUTWWLOAXFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
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